molecular formula C10H19NO3 B15319428 Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate

Cat. No.: B15319428
M. Wt: 201.26 g/mol
InChI Key: KXNPTSIIVCAMOC-YUMQZZPRSA-N
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Description

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to yield an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.

Scientific Research Applications

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to introduce cyclopropyl and carbamate functionalities into target molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate moiety can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl ring provides rigidity and steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl carbamates and cyclopropyl derivatives, such as:

  • Tert-butyl ((cyclopropylmethyl)carbamate)
  • Tert-butyl ((2-hydroxycyclopropyl)methyl)carbamate

Uniqueness

Tert-butyl (((1R,2R)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl N-[[(1R,2R)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1

InChI Key

KXNPTSIIVCAMOC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC1CO

Origin of Product

United States

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